(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-16(19-14-9-5-2-6-10-14)12-20-17(22)15(24-18(20)23)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,21)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCWKFDOJXZXJC-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Condensation Methods
The synthesis typically begins with the preparation of the 2-thioxothiazolidin-4-one core. As outlined in Scheme 1 of, this involves cyclocondensation of thiocarbonyl-bis-thioglycolic acid with benzothiazol-2-ylhydrazine or related hydrazides in ethanol under reflux (5–7 hours, 78–90% yield). Subsequent Knoevenagel condensation introduces the benzylidene group:
- Step 1 : 3-(Benzothiazol-2-ylamino)-2-thioxothiazolidin-4-one (intermediate) is reacted with benzaldehyde in glacial acetic acid containing anhydrous sodium acetate (5 mmol aldehyde, 5 hours reflux).
- Step 2 : The resulting 5-benzylidene intermediate is acetylated using N-phenylacetamide in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Key Conditions :
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. As demonstrated in, 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were synthesized in 87–97% yield using a microwave reactor (140°C, 1000W, 1-minute cycles). For the target compound:
- Step 1 : Rhodanine-3-acetic acid is condensed with benzaldehyde under microwave activation (4 cycles of 1 minute).
- Step 2 : The product is reacted with aniline in DMF (dimethylformamide) at 60°C for 30 minutes.
Advantages :
Reaction Mechanisms
The Knoevenagel condensation proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl (benzaldehyde). The α,β-unsaturated ketone (benzylidene) forms through dehydration, stabilized by the electron-withdrawing thioxo group. Acetylation involves nucleophilic acyl substitution, where the amine group of aniline attacks the activated carbonyl of rhodanine-3-acetic acid.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial Acetic Acid | Sodium Acetate | 78 | 95 |
| Ethanol | Piperidine | 72 | 92 |
| DMF | Triethylamine | 68 | 90 |
Data adapted from and highlight glacial acetic acid as optimal for benzylidene formation, while DMF improves acetylation efficiency.
Temperature and Time Dependence
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 100 | 5 | 78 |
| Microwave | 140 | 0.07 | 90 |
Microwave synthesis achieves higher yields in significantly shorter durations.
Characterization Techniques
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene moiety, with a dihedral angle of 12.3° between the thiazolidinone and benzene rings.
Analytical Data Tables
Table 1. Comparative Yields of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | Benzaldehyde, NaOAc | 78 | 95 |
| Microwave | Benzaldehyde, DMF | 90 | 98 |
| Solvent-Free | Benzaldehyde, SiO2 | 65 | 88 |
Table 2. Anticancer Activity of Synthetic Batches
| Batch | IC50 (µM, A549) | IC50 (µM, HepG2) |
|---|---|---|
| 1 | 7.0 | 20.3 |
| 2 | 7.5 | 21.1 |
Data from demonstrate consistent bioactivity across batches.
Discussion of Byproducts and Purification
Major byproducts include the E-isomer of the benzylidene group and unreacted hydrazide intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane, 3:7) or recrystallization (acetic acid/water) achieves >95% purity. HPLC analysis (C18 column, acetonitrile/water) confirms the absence of isomers.
Comparative Analysis of Synthesis Methods
While conventional methods remain accessible for small-scale synthesis, microwave-assisted routes offer scalability and efficiency, critical for industrial applications. Solvent-free approaches, though eco-friendly, suffer from lower yields.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzylidene moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide exhibit significant anticancer properties. For example, research has shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as lead compounds for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial and antifungal activities. Its mechanism of action appears to involve the inhibition of specific enzymes crucial for microbial survival, thereby providing a basis for its use in developing new antimicrobial agents.
Materials Science
In the field of materials science, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide serves as a building block for synthesizing novel materials with tailored properties such as conductivity and fluorescence. Its unique structure allows for the exploration of new synthetic pathways that can lead to innovative applications in coatings, sensors, and other advanced materials.
Industrial Applications
The compound's versatility extends to industrial applications where it is utilized in the development of specialty chemicals and polymers. Its chemical reactivity allows it to participate in various reactions, enabling the creation of materials with specific functionalities required in different industrial processes.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives in RD xenograft models revealed substantial antitumor activity. The researchers synthesized a series of derivatives and tested their effects on tumor growth, demonstrating that certain modifications to the chemical structure enhanced their therapeutic potential .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide was assessed for its antimicrobial properties against various pathogens. The results indicated a promising spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its benzylidene group can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) Derivatives
Compounds such as 6a–o (derivatives of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamide) showed only mild antiproliferative activity against tested cancer cell lines . The absence of a benzylidene group and the incorporation of a quinazolinone moiety likely reduce microtubule-targeting efficacy compared to I20, highlighting the importance of the benzylidene substituent in enhancing activity .
(Z)-2-(5-(4-Dimethylaminobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (Compound 44)
This derivative features a para-dimethylamino group on the benzylidene ring, achieving an IC₅₀ of 7 µM against A549 cells, comparable to gefitinib (5.89 µM) . The bulky para-substituent improves bioactivity and selectivity (IC₅₀ = 14.7 µM in normal NRK-52E cells), suggesting steric hindrance at the para position optimizes tubulin binding and reduces off-target toxicity .
Dichlorobenzylidene and Bromophenyl Derivatives
Derivatives like (Z)-N-(5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide and 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide introduce halogen substituents . While specific activity data are unavailable, structural analogs suggest that electron-withdrawing groups (e.g., Cl, Br) may enhance tubulin affinity, though cytotoxicity profiles require further validation .
Mechanism-Based Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzylidene Substituents: Bulky para-substituents (e.g., dimethylamino in 44) enhance tubulin binding and antiproliferative activity .
- N-Phenylacetamide Chain : The acetamide group is critical for maintaining solubility and interactions with the Taxol-binding site .
- Halogenation : Dichloro or bromo groups may improve binding but require optimization for selectivity .
Biological Activity
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-cancer and urease-inhibiting agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₉N₃O₃S₂
- Molecular Weight : 279.33 g/mol
- CAS Number : 1151944-57-8
The biological activity of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide primarily involves:
- Urease Inhibition : The compound exhibits significant urease inhibition, which is crucial for treating conditions such as kidney stones and urinary infections. Its IC₅₀ values range from 1.47 to 9.27 µM, indicating potent activity compared to standard inhibitors like hydroxyurea (IC₅₀ = 100 µM) .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, one derivative showed an IC₅₀ of 7 µM against A549 cells, comparable to gefitinib (IC₅₀ = 5.89 µM) .
Structure–Activity Relationships (SAR)
The structure of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide allows for various modifications that enhance its biological activity:
- Substituents on the Benzylidene Group : Bulky groups at the para position have been shown to improve bioactivity significantly .
- Thiazolidinone Core : The presence of this core facilitates interactions with enzyme active sites, enhancing inhibitory effects on urease and cancer cell proliferation .
Biological Activity Data
Case Studies
- Urease Inhibition Study : In a recent study, derivatives of thioxothiazolidinyl-acetamides were synthesized and evaluated for their urease inhibitory activity. Compounds with specific substituents showed enhanced binding to the nickel center in urease, leading to improved inhibition profiles .
- Anticancer Activity Assessment : A series of modified thioxothiazolidinones were tested against various cancer cell lines. The results indicated that certain structural modifications led to significant cytotoxic effects while maintaining low toxicity towards normal cells, highlighting their potential as therapeutic agents .
Q & A
Q. Optimization Tips :
- Use excess aromatic aldehydes (1.2–1.5 equivalents) to drive condensation .
- Purify via recrystallization (ethanol or pet-ether) to achieve >98% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 385.2) .
- Infrared (IR) Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches .
- X-ray Crystallography : Resolves Z-configuration of the benzylidene group .
Intermediate: How can researchers evaluate the compound’s in vitro anticancer activity?
Q. Methodological Answer :
Q. Methodological Answer :
- Substituent Engineering :
- Stereochemistry : Maintain Z-configuration for optimal binding to tubulin’s colchicine site .
- In Silico Design : Use molecular docking (AutoDock Vina) to predict interactions with β-tubulin (e.g., ΔG = −9.2 kcal/mol) .
Advanced: How can conflicting cytotoxicity data between cancer and normal cells be resolved?
Q. Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ ratios (e.g., 14.7 µM in NRK-52E vs. 7 µM in A549) to quantify selectivity .
- Mechanistic Profiling :
- Comparative Genomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Advanced: What is the proposed mechanism of action involving microtubule modulation?
Q. Methodological Answer :
- Microtubule Stabilization : Promotes tubulin polymerization, leading to mitotic arrest (G2/M phase) .
- Binding Site : Competes with colchicine at β-tubulin’s interface (validated via docking and cryo-EM) .
- Functional Impact : Disordered microtubule networks reduce cell migration (scratch assay: 60% inhibition at 10 µM) .
Intermediate: What computational methods predict target interactions?
Q. Methodological Answer :
- Molecular Docking : Use PDB ID 1SA0 (tubulin) to model binding poses .
- MD Simulations : Run 100-ns simulations (AMBER) to assess complex stability .
- Pharmacophore Modeling : Identify critical H-bond acceptors (C=O, C=S) and hydrophobic regions .
Advanced: How to address solubility and stability challenges in biological assays?
Q. Methodological Answer :
- Formulation : Use DMSO stock solutions (<0.1% final concentration) to prevent solvent toxicity .
- Prodrug Design : Introduce PEGylated side chains to enhance aqueous solubility .
- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
